Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl
Description
Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl is a synthetic compound structurally derived from L-arginine, a semi-essential amino acid and precursor to nitric oxide (NO) . The molecule features a sulfonyl group linked to a pentamethyl-substituted benzofuran moiety, which distinguishes it from other arginine derivatives. This modification enhances its stability and bioavailability compared to unmodified L-arginine, making it a candidate for studying NO-related pathways or enzyme inhibition (e.g., nitric oxide synthase, NOS) . The methyl ester and HCl salt further improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBZJQUKCGWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pentamethyldihydrobenzofuran-5-sulfonyl Chloride
Starting Materials : The synthesis begins with the preparation of 2,2,4,6,7-pentamethyl-3H-1-benzofuran, which is then converted into its sulfonyl chloride derivative.
Reaction Conditions : The conversion typically involves chlorosulfonic acid in a solvent like dichloromethane or chloroform.
Synthesis of Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine Methyl Ester
Reaction Components : L-arginine methyl ester is reacted with the pentamethyldihydrobenzofuran-5-sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to protect the amino group.
Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrochloride Salt Formation
Salt Formation : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in a solvent like ethanol or methanol.
Purification : The resulting hydrochloride salt is then purified by recrystallization or chromatography.
Chemical and Physical Properties
- Empirical Formula : C20H32N4O5S·HCl
- Molar Mass : 477.02 g/mol
- CAS Number : 257288-19-0
- WGK : 1 (German Water Hazard Class)
- Purity : ≥95% (assay)
Applications
This compound is primarily used in peptide synthesis as a protected form of L-arginine. The pentamethyldihydrobenzofuran-5-sulfonyl group effectively shields the guanidino side chain of arginine, preventing unwanted side reactions during solid-phase peptide synthesis.
Data Tables
Chemical Properties
| Property | Value |
|---|---|
| Empirical Formula | C20H32N4O5S·HCl |
| Molar Mass | 477.02 g/mol |
| CAS Number | 257288-19-0 |
| Purity | ≥95% |
Available Quantities and Prices
| Art. No. | Pack Qty. | Price (excl. VAT) |
|---|---|---|
| 2TP8.2 | 500 mg | €170.95 |
| 2TP8.3 | 1 g | €256.95 |
| 2TP8.4 | 2 g | €514.95 |
| 2TP8.5 | 5 g | €998.70 |
Chemical Reactions Analysis
Stability Under Reaction Conditions
The Pbf group demonstrates stability under acidic and basic conditions commonly used in peptide synthesis, making it suitable for multi-step syntheses:
| Condition | Stability Outcome | Implications |
|---|---|---|
| Piperidine/DMF | Stable | Compatible with Fmoc deprotection |
| TFA (20–95%) | Partially stable | Requires prolonged exposure for full cleavage |
| Oxidative Environments | Moderate degradation | Avoid strong oxidizing agents |
Sulfonamide Reactivity
The Pbf-sulfonamide group can participate in nucleophilic substitutions under specific conditions, though its primary role is protective:
| Reaction | Reagents | Outcome | Use Case |
|---|---|---|---|
| Alkylation | Alkyl halides, Base | Limited reactivity due to steric hindrance | Rarely utilized |
| Acid-Catalyzed Cleavage | TFA, scavengers (e.g., triisopropylsilane) | Quantitative deprotection | Peptide chain completion |
Methyl Ester Reactivity
The methyl ester is selectively hydrolyzed to a carboxylic acid, enabling further functionalization:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Base Hydrolysis | 1M NaOH, 0°C, 1 hour | Carboxylic acid formation | Conjugation with amines or alcohols |
| Enzymatic Hydrolysis | Lipases, pH 7–8 | Slow conversion | Biocompatible drug delivery systems |
Comparative Reactivity with Analogues
The Pbf-protected arginine exhibits distinct advantages over other protecting groups:
Scientific Research Applications
H-ARG(PBF)-OME HCL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Modification: Employed in the site-specific modification of proteins to study their structure and function.
Drug Development: Utilized in the development of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of H-ARG(PBF)-OME HCL involves the protection of the arginine side chain during peptide synthesis. The PBF group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. Upon completion of the synthesis, the PBF group is removed to yield the free arginine residue .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its 2,2,4,6,7-pentamethylbenzofuran-sulfonyl group, a feature absent in common arginine derivatives. Below is a structural and functional comparison with analogous compounds:
Functional and Bioactivity Insights
Solubility and Bioavailability: The methyl ester and HCl salt improve solubility compared to non-esterified analogs (e.g., L-arginine hydrochloride), a critical factor in drug design .
Substituent Effects : Pentamethyl substitution on benzofuran likely enhances metabolic stability by reducing oxidative degradation, a common issue with simpler benzofuran derivatives .
Biological Activity
Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C34H40N4O7S
- Molecular Weight : 648.775 g/mol
- IUPAC Name : (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- CAS Number : 154445-77-9
Structural Representation
The compound features a complex structure with a benzofuran moiety and sulfonamide linkage, which are crucial for its biological activity. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
This compound primarily acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS). By inhibiting eNOS, the compound reduces the production of nitric oxide (NO), which plays a significant role in various physiological processes including vasodilation and neurotransmission.
Nitric Oxide Pathway Inhibition
Research indicates that compounds similar to this compound can effectively modulate the NO signaling pathway. For instance, studies have shown that the inhibition of NO production can ameliorate conditions such as hepatopulmonary syndrome by improving arterial hypoxemia through enhanced pulmonary gas exchange .
Pharmacological Effects
- Vasodilation : By modulating NO levels, the compound can influence vascular tone and blood flow.
- Neurotransmission : The inhibition of NO may also affect neurotransmitter release and neuronal signaling.
Case Studies and Research Findings
Several studies have explored the effects of similar compounds on biological systems:
Case Study 1: Hepatopulmonary Syndrome
A clinical study demonstrated that nebulized N(G)-nitro-L-arginine methyl ester (L-NAME), an analogue of the compound , significantly decreased exhaled NO levels in patients with hepatopulmonary syndrome . This suggests that this compound may have similar therapeutic potential.
Case Study 2: Vascular Response
In vitro studies on vascular tissues have shown that compounds targeting the NO pathway can induce vasodilation in response to agonist stimulation. For example, selective NPR-C agonists demonstrated significant vasorelaxation in rat aorta models . Although specific data on this compound is limited, its structural similarities suggest potential for analogous effects.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Vasodilation | NO pathway modulation | |
| Neurotransmission | Inhibition of eNOS | |
| Pulmonary Gas Exchange | Improvement in hypoxemia |
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|---|
| N(G)-nitro-L-arginine methyl ester | 16387-00-5 | 220.23 | eNOS inhibition |
| Nomega-(2,2,4,6,7-Pentamethyl...) | 154445-77-9 | 648.775 | eNOS inhibition |
Q & A
Q. Methodological Focus
- Dose optimization : Perform time-course assays (6–48 hr) with concentrations spanning 0.1–100 µM. Use siRNA knockdown of NOS isoforms to confirm on-target activity.
- Counter-screening : Test against arginase and other cationic amino acid transporters to rule out cross-reactivity .
How can computational modeling predict binding affinities to NOS isoforms?
Q. Advanced Research Focus
- Molecular docking : Use the crystal structure of NOS (PDB: 1NOS) and AutoDock Vina to simulate sulfonamide-arginine interactions. Key residues: Glu592 (inducible NOS) and Trp587 (neuronal NOS).
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field). Validate with mutagenesis (e.g., Glu592Ala) to assess energy contributions .
What are best practices for in vivo pharmacokinetic studies?
Q. Basic Research Focus
- Administration : Intravenous (1–5 mg/kg) vs. oral (10–20 mg/kg) dosing in rodent models.
- Bioanalysis : Plasma collection at 0.5, 1, 2, 4, 8, 12 hr post-dose. Extract with methanol:water (70:30) and quantify via LC-MS/MS .
How do structural modifications influence pharmacological activity?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
